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The table below summarizes the key pharmacokinetic (PK) and safety-related parameters of umbralisib for

a comprehensive overview.

Parameter Summary of Data Clinical Management & Notes

Dosage 800 mg, orally, once daily [1] [2] Administered with food to improve

absorption [2].

Half-Life Pharmacokinetic profile supports

once-daily dosing [3].

The specific half-life value (in hours) was

not explicitly stated in the available
literature.

Metabolism Primarily via aldehyde oxidase;
minor role of CYP3A4 [1].

Lower potential for drug-drug
interactions (DDIs) compared to CYP-

centric metabolism.

Key Metabolizing
Enzymes

Aldehyde Oxidase, CYP3A4 [1] Interactions are possible with strong

CYP3A4 inducers/inhibitors.

Hepatotoxicity
Incidence

ALT/AST elevations: 15-35% (any

grade); >5x ULN: 5-8% [1].

Requires periodic liver function test

monitoring [1] [2].
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Parameter Summary of Data Clinical Management & Notes

Diarrhea/Colitis
Incidence

Diarrhea: 52.3% (any grade);
severe: 7.3% [3]. Non-infectious

colitis: 2.4% [3].

Managed with dose interruption,
reduction, or discontinuation [2].

Detailed Pharmacokinetic and Interaction Profiles

Metabolism and Enzymology

Umbralisib is primarily metabolized by aldehyde oxidase (AO), with cytochrome P450 3A4 (CYP3A4)

playing a minor role [1]. This distinctive metabolic pathway reduces its susceptibility to common DDIs

mediated by major CYP enzymes. However, co-administration with strong CYP3A4 inducers or inhibitors

may still require caution due to the potential for altered umbralisib exposure [1].

Drug Interaction Landscape

Scale of Known Interactions: Databases indicate Umbralisib has 200 documented drug

interactions, comprising 53 major and 147 moderate interactions [4] [5].
Herb-Drug Interaction: A preclinical study in rats discovered that sophocarpine, a plant alkaloid,

significantly altered umbralisib's pharmacokinetics. When co-administered, sophocarpine reduced
umbralisib's AUC~0→∞~ by over 50% and C~max~ by a similar magnitude, while increasing

clearance (CL~z~/F) more than twofold [6]. This suggests a potential for clinically relevant herb-drug
interactions that may reduce umbralisib's efficacy.

Disease-Drug Interactions: Umbralisib carries four known disease-related interactions,
necessitating caution in patients with specific pre-existing conditions [4] [5].

Experimental Protocol: UPLC-MS/MS for Quantifying
Umbralisib

The following detailed methodology is adapted from a published study that investigated the sophocarpine-

umbralisib interaction [6].
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Workflow Overview

The experimental process for quantifying umbralisib in rat plasma using UPLC-MS/MS can be visualized

as follows:

Start: Collect Rat Plasma Sample

1. Protein Precipitation
Add internal standard (duvelisib)

Precipitate with acetonitrile

2. Centrifugation & Collection
Centrifuge and collect supernatant

3. UPLC Separation
Column: Waters Acquity UPLC BEH C18

Mobile Phase: Acetonitrile & 0.1% Formic Acid

4. MS/MS Detection
Tandem Mass Spectrometry

Multiple Reaction Monitoring (MRM) mode

5. Data Analysis
Quantify umbralisib concentration

Calculate PK parameters (AUC, Cmax, etc.)

Click to download full resolution via product page

Detailed Methodology

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 3 / 7 Tech Support

https://www.smolecule.com/products/s003178?utm_src=pdf-body
https://www.smolecule.com/products/s003178?utm_src=pdf-body-img
https://www.smolecule.com/products/s003178?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Sample Preparation: A direct protein precipitation method was used. A volume of rat plasma (exact

volume can vary, e.g., 50-100 µL) was mixed with the internal standard (IS) solution (duvelisib).

Proteins were precipitated by adding a sufficient volume of acetonitrile (typically 2-4 times the

plasma volume). The mixture was vortexed vigorously and then centrifuged to pellet the precipitated

proteins. The clean supernatant was collected for injection into the UPLC-MS/MS system [6].

Chromatography (UPLC) Conditions:

Column: Waters Acquity UPLC BEH C18.
Mobile Phase: A binary gradient consisting of (A) water with 0.1% formic acid and (B)
acetonitrile was used to achieve separation.
The method provided excellent resolution of umbralisib and the IS, with a short run time,

contributing to high-throughput analysis [6].

Mass Spectrometry (MS/MS) Detection:

Ionization: Electrospray Ionization (ESI), typically in positive mode.

Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion
transitions were monitored for both umbralisib and the IS, ensuring high selectivity and

sensitivity.
The developed method was validated over a linear range of 0.5 to 1,000 ng/mL. The precision

(RSD%) and accuracy (RE%) were both within ±15%, meeting standard bioanalytical method
acceptance criteria [6].

Application in Interaction Study: This validated method was successfully applied to a

pharmacokinetic study in rats. The rats were administered umbralisib alone and in combination with

sophocarpine. Blood samples were collected at predetermined time points, processed as described, and

analyzed to generate concentration-time profiles. The resulting data (AUC, C~max~, T~max~,

CL~z~/F) clearly demonstrated the significant pharmacokinetic interaction between sophocarpine and

umbralisib [6].

Signaling Pathways and Mechanism of Action

Umbralisib is a novel, oral, small molecule dual inhibitor that targets key signaling nodes in B-cell

malignancies.
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B-Cell Receptor (BCR)
Signaling

PI3Kδ Isoform
(Overactive in B-cell malignancies)

Promotes:
- B-cell proliferation

- B-cell survival
- B-cell migration

Casein Kinase 1ε (CK1ε)

Regulates:
- Protein translation

- Oncogene expression (e.g., MYC)

Therapeutic Outcome:
Inhibition of malignant

B-cell viability

Click to download full resolution via product page

PI3Kδ Inhibition: The phosphoinositide 3-kinase delta (PI3Kδ) isoform is a crucial component of the
B-cell receptor (BCR) signaling pathway and is constitutively active in many B-cell malignancies.

Umbralisib potently inhibits PI3Kδ, which disrupts downstream survival and proliferation signals and
impairs the migration of malignant B-cells to supportive microenvironments like lymph nodes and

bone marrow [1] [3].
CK1ε Inhibition: Umbralisib uniquely inhibits casein kinase 1 epsilon (CK1ε). This enzyme is

involved in the regulation of protein synthesis and the translation of key oncogenes such as MYC,
BCL2, and CCND1 (cyclin D1). Dual inhibition of both PI3Kδ and CK1ε may contribute to the efficacy

of umbralisib and potentially differentiate its toxicity profile from other PI3K inhibitors [3].

Important Safety and Regulatory Context
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Hepatotoxicity: Serum aminotransferase elevations are a recognized class effect. In clinical trials,

these elevations typically occurred within 4-12 weeks of initiation, were often transient, and were
managed with dose modification. However, severe elevations (>20x ULN) could occur, necessitating

permanent discontinuation [1] [2].
Withdrawn Market Approval: It is critically important to note that umbralisib (marketed as Ukoniq)

received accelerated FDA approval in February 2021 but was voluntarily withdrawn by the sponsor
in June 2022. This decision was based on follow-up data from a clinical trial showing an excess

mortality risk in patients receiving umbralisib compared to the control arm. The deaths were not
attributed to liver injury, underscoring the importance of a comprehensive safety profile beyond

hepatotoxicity [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule
Your Ultimate Destination for Small-Molecule (aka.
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United
States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 7 / 7 Tech Support

https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s003178?utm_src=pdf-bulk
https://www.smolecule.com/products/s003178?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

